N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Description
N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H20FN5O2S and its molecular weight is 437.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N’-(2-ethylphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide are phytopathogenic fungi . These fungi are among the most destructive plant parasites and cause enormous damage to food crops, resulting in a decline in the quality and quantity of agricultural products .
Mode of Action
N’-(2-ethylphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide interacts with its targets by disrupting membrane integrity . The compound affects mycelial growth, and the higher the concentration of the compound, the greater the disruption of membrane integrity .
Biochemical Pathways
The affected biochemical pathway involves the disruption of the fungal cell membrane, which leads to the inhibition of mycelial growth . This disruption can lead to the leakage of intracellular contents, causing cell death .
Pharmacokinetics
The compound’s effectiveness against phytopathogenic fungi suggests that it is well-absorbed and distributed within the fungal cells .
Result of Action
The result of the action of N’-(2-ethylphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is the inhibition of mycelial growth in phytopathogenic fungi . This leads to a reduction in the damage caused by these fungi to agricultural crops .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N’-(2-ethylphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide. Factors such as temperature, pH, and moisture levels can affect the compound’s stability and efficacy . .
Biochemical Analysis
Biochemical Properties
Compounds of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Cellular Effects
Related compounds have shown significant antifungal activities , suggesting that they may have effects on cellular processes.
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-2-14-5-3-4-6-18(14)25-21(30)20(29)24-12-11-17-13-31-22-26-19(27-28(17)22)15-7-9-16(23)10-8-15/h3-10,13H,2,11-12H2,1H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSGYWCPXQJAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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